molecular formula C13H17NO4 B8458183 1-[3-(tert-butyl)-4-methoxy-5-nitrophenyl]-1-ethanone CAS No. 99758-68-6

1-[3-(tert-butyl)-4-methoxy-5-nitrophenyl]-1-ethanone

Cat. No.: B8458183
CAS No.: 99758-68-6
M. Wt: 251.28 g/mol
InChI Key: JIEGMBCJCUXPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(tert-butyl)-4-methoxy-5-nitrophenyl]-1-ethanone is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol. It is primarily used in research settings and is known for its unique structural properties, which include a tert-butyl group, a methoxy group, and a nitro group attached to a phenyl ring.

Preparation Methods

The synthesis of 1-[3-(tert-butyl)-4-methoxy-5-nitrophenyl]-1-ethanone typically involves several steps. One common method includes the reaction of 3-tert-butyl-4-methoxy-5-nitrobenzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

1-[3-(tert-butyl)-4-methoxy-5-nitrophenyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(3-tert-butyl-4-methoxy-5-aminophenyl)ethan-1-one.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen gas with a palladium catalyst for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(tert-butyl)-4-methoxy-5-nitrophenyl]-1-ethanone is utilized in various scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research involving this compound includes its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is employed in the development of new materials and as an intermediate in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-[3-(tert-butyl)-4-methoxy-5-nitrophenyl]-1-ethanone involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and the pathways they regulate. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[3-(tert-butyl)-4-methoxy-5-nitrophenyl]-1-ethanone can be compared to other similar compounds, such as:

    1-(3-tert-Butyl-4-methoxyphenyl)ethan-1-one: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

    1-(3-tert-Butyl-4-nitrophenyl)ethan-1-one: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    1-(3-tert-Butyl-4-methoxy-5-aminophenyl)ethan-1-one: Formed by the reduction of the nitro group, this compound has different chemical and biological properties.

Properties

CAS No.

99758-68-6

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

1-(3-tert-butyl-4-methoxy-5-nitrophenyl)ethanone

InChI

InChI=1S/C13H17NO4/c1-8(15)9-6-10(13(2,3)4)12(18-5)11(7-9)14(16)17/h6-7H,1-5H3

InChI Key

JIEGMBCJCUXPFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(C)(C)C

Origin of Product

United States

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